molecular formula C5H3ClN4 B1319473 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine CAS No. 74803-32-0

8-Chloro[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B1319473
CAS No.: 74803-32-0
M. Wt: 154.56 g/mol
InChI Key: VZMFNXVRYOJRMK-UHFFFAOYSA-N
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Description

8-Chloro[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C5H3ClN4. This compound features a triazole ring fused to a pyrazine ring, with a chlorine atom at the 8th position, contributing to its unique chemical properties .

Mechanism of Action

Target of Action

The primary target of 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase .

Mode of Action

This compound acts as an inhibitor of CDK2 . By binding to CDK2, it prevents the kinase from phosphorylating its substrates, thereby halting cell cycle progression . This leads to a decrease in cell proliferation, particularly in cancer cells that rely on rapid cell division .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle pathway . Under normal conditions, CDK2 phosphorylates a variety of substrates to promote cell cycle progression. When this compound binds to cdk2, this phosphorylation is prevented, leading to cell cycle arrest . This can result in the death of rapidly dividing cells, such as cancer cells .

Pharmacokinetics

It is known to havehigh gastrointestinal absorption and is BBB permeant . These properties suggest that the compound can be orally administered and can cross the blood-brain barrier, potentially allowing it to act on central nervous system targets .

Result of Action

The primary result of this compound’s action is the inhibition of cell proliferation . By preventing CDK2 from promoting cell cycle progression, the compound can induce cell cycle arrest and potentially lead to cell death . This makes it a potential candidate for the treatment of diseases characterized by rapid cell division, such as cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Additionally, the compound’s solubility can influence its bioavailability and distribution within the body .

Biochemical Analysis

Biochemical Properties

8-Chloro[1,2,4]triazolo[1,5-a]pyrazine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. By inhibiting DPP-4, this compound can increase insulin production and decrease glucagon production in the pancreas . Additionally, this compound has been shown to interact with cytochrome P450 enzymes, particularly CYP1A2, which plays a role in drug metabolism . These interactions highlight the importance of this compound in modulating biochemical pathways and influencing metabolic processes.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In cancer cells, this compound has demonstrated cytotoxic activities, particularly against MCF-7 and HCT-116 cell lines . The cytotoxic effects are attributed to the compound’s ability to induce cell apoptosis and G2/M phase arrest, thereby inhibiting cell proliferation . Furthermore, this compound influences cell signaling pathways, such as the ERK signaling pathway, by decreasing the phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . These effects on cell signaling and gene expression underscore the compound’s potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules and its ability to modulate enzyme activity. This compound binds to the active site of dipeptidyl peptidase-4, inhibiting its activity and thereby regulating glucose metabolism . Additionally, this compound interacts with cytochrome P450 enzymes, particularly CYP1A2, leading to the inhibition of these enzymes and affecting drug metabolism . The compound’s ability to induce apoptosis and cell cycle arrest in cancer cells is mediated through its impact on the ERK signaling pathway, resulting in decreased phosphorylation of key proteins involved in cell proliferation and survival . These molecular interactions and mechanisms highlight the multifaceted role of this compound in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under inert atmosphere conditions at temperatures between 2-8°C . Its stability may be compromised under prolonged exposure to light and air, leading to degradation and reduced efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in cancer cells, where it continues to induce apoptosis and inhibit cell proliferation over extended periods . These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent and its behavior in different experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit dipeptidyl peptidase-4 activity, leading to improved glucose metabolism and insulin production . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interactions with cytochrome P450 enzymes, leading to the accumulation of toxic metabolites . Understanding the dosage effects of this compound is essential for determining its therapeutic window and ensuring its safe use in clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as dipeptidyl peptidase-4 and cytochrome P450 . The compound’s inhibition of dipeptidyl peptidase-4 affects glucose metabolism by increasing insulin production and decreasing glucagon production . Additionally, its interaction with cytochrome P450 enzymes, particularly CYP1A2, influences drug metabolism and the detoxification of xenobiotics . These metabolic pathways highlight the compound’s role in regulating metabolic flux and maintaining cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound exhibits high gastrointestinal absorption and is capable of crossing the blood-brain barrier . It is not a substrate for P-glycoprotein, which suggests that it can accumulate in tissues without being actively effluxed . The distribution of this compound within cells is influenced by its lipophilicity, allowing it to localize in lipid-rich environments such as cell membranes . These transport and distribution properties are critical for understanding the compound’s pharmacokinetics and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes such as dipeptidyl peptidase-4 and cytochrome P450 . Additionally, this compound can localize to the endoplasmic reticulum, where it affects protein folding and processing . The compound’s subcellular localization is influenced by its physicochemical properties, including its lipophilicity and molecular size . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and its potential as a therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyrazine with hydrazine hydrate, followed by cyclization with an appropriate reagent . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Properties

IUPAC Name

8-chloro-[1,2,4]triazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-4-5-8-3-9-10(5)2-1-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMFNXVRYOJRMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593356
Record name 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74803-32-0
Record name 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Chloro[1,2,4]triazolo[1,5-a]pyrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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